molecular formula C8H10O3 B3062718 2-Acetyl-3-hydroxy-cyclohex-2-enone CAS No. 37514-00-4

2-Acetyl-3-hydroxy-cyclohex-2-enone

Cat. No.: B3062718
CAS No.: 37514-00-4
M. Wt: 154.16 g/mol
InChI Key: YKOOMGHHVDVJAY-UHFFFAOYSA-N
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Description

2-Acetyl-3-hydroxy-cyclohex-2-enone is a functionalized cyclohexenone derivative characterized by a ketone group at position 1, an acetyl group (-COCH₃) at position 2, and a hydroxyl group (-OH) at position 3 on the cyclohexenone ring. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol. Cyclohexenone derivatives are pivotal in organic synthesis, serving as precursors for complex molecules like terpenes, amino acids, and pharmaceuticals such as vitamin E .

Properties

CAS No.

37514-00-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-acetyl-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h10H,2-4H2,1H3

InChI Key

YKOOMGHHVDVJAY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCCC1=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-Acetyl-3-hydroxy-cyclohex-2-enone and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₈H₈O₃ 152.15 Acetyl (C2), Hydroxyl (C3) Potential antimicrobial/anticancer activities -
5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone C₉H₁₂O₃ 168.19 Two hydroxymethyl (C5), Methyl (C3) Pharmaceutical precursor (e.g., vitamin E)
3-Methyl-2-cyclohexen-1-one C₇H₁₀O 110.15 Methyl (C3) Fragrance ingredient; simpler synthetic target
2-Hydroxy-3-(4-methoxyphenyl)cyclohex-2-enone C₁₃H₁₄O₃ 218.25 Hydroxyl (C2), 4-Methoxyphenyl (C3) High molecular weight; aromatic substitution
2-Benzoyl-3-methylcyclohex-2-enone C₁₄H₁₄O₂ 214.26 Benzoyl (C2), Methyl (C3) Lipophilic; potential for photochemical studies

Functional Group Influence on Properties

  • Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like 3-Methyl-2-cyclohexen-1-one, likely enhancing solubility in polar solvents .
  • Tautomerism and Stability: The C3 hydroxyl group may promote keto-enol tautomerism, a feature absent in methyl- or benzoyl-substituted derivatives. This could influence reactivity in synthetic pathways .
  • Biological Activity: Hydroxyl and acetyl groups are associated with antimicrobial and anticancer activities, as seen in related compounds like 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone .

Preparation Methods

Reaction Conditions and Optimization

The process employs carbodiimide coupling reagents, with 1,1'-carbonyldiimidazole (CDI) proving superior to dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDCI) in dichloromethane (Table 1).

Table 1. Solvent and Coupling Reagent Screening for One-Pot Synthesis

Entry Solvent Coupling Reagent Base Yield (%)
1 CH₂Cl₂ CDI Et₃N 81
2 Toluene CDI Et₃N 16
3 DCE CDI Et₃N 80
4 CH₂Cl₂ CDI DIPEA 79

Triethylamine (2 equiv) in CH₂Cl₂ at 25°C for 12 hours achieved 81% yield, while acetone cyanohydrin (0.1 equiv) as a catalyst enhanced efficiency to 86%. The mechanism proceeds via in situ activation of the carboxylic acid to a reactive acyl imidazole intermediate, followed by nucleophilic attack by the diketone enolate.

Substrate Scope and Functionalization

Electron-withdrawing substituents on the aryloxyacetic acid component, such as chloro or methoxy groups, marginally improved yields (84–90%) due to enhanced electrophilicity at the acyl carbon. For example:

  • 2-(2-Chlorophenoxy)acetyl derivative (I-9) : 84% yield, mp 169–170°C, characterized by $$ ^1H $$ NMR (δ 17.05 ppm, hydroxyl proton) and HRMS ($$ m/z $$ 315.0667 [M+Na]$$^+$$).
  • 4-Methoxyphenoxy variant (I-7) : 86% yield, with distinct $$ ^{13}C $$ NMR signals at δ 55.51 ppm (OCH₃) and 72.48 ppm (acetyloxy methylene).

Aldol Condensation Strategies

Aldol reactions provide a classical route to β-hydroxy ketones, though their application to 2-acetyl-3-hydroxycyclohex-2-enone requires precise control over regioselectivity. As outlined in, enolate formation from cyclohexane-1,3-dione and subsequent condensation with acetylating agents generates the target scaffold.

Base-Catalyzed Enolate Formation

Using potassium carbonate in acetone, the enolate of cyclohexane-1,3-dione attacks acetyl chloride or acetic anhydride, yielding the β-hydroxy ketone after acid workup. This method mirrors the synthesis of 2'-hydroxy-6'-methoxyacetophenone (96% yield) reported in, where dimethyl sulfate served as a methylating agent.

Dehydration Considerations

Aldol adducts often undergo dehydration to α,β-unsaturated ketones under acidic or thermal conditions. To suppress this, reactions are conducted below 50°C with stoichiometric base to stabilize the enolate. For example, Huang et al. achieved 96% yield for a related compound by maintaining pH > 9 during workup.

Transition-Metal-Catalyzed Approaches

Recent advances employ cobalt catalysts for tandem C–H activation and cyclization. A representative protocol from involves:

Cobalt-Catalyzed Cyclization

[Co]-2 (3 mol%), TMFP-BF₄ (2 equiv), and TMDSO (2 equiv) in MeCN at 50°C for 18 hours facilitate the coupling of olefins with TMS-enol ethers. This method produced 3-hydroxy-2-alkylcyclohex-2-enones in 61% yield, demonstrating moderate efficiency but excellent functional group tolerance.

Key mechanistic steps :

  • Cobalt-mediated C–H activation of the olefin.
  • Insertion of the TMS-enol ether into the Co–C bond.
  • Reductive elimination to form the cyclohexenone ring.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency and Practicality of Methods

Method Yield (%) Temperature (°C) Catalytic System Scalability
One-Pot Acylative 81–90 25 CDI/Et₃N High
Aldol Condensation 85–96 25–50 K₂CO₃ Moderate
Cobalt Catalysis 61 50 [Co]-2/TMFP-BF₄ Low

The one-pot method offers superior scalability and yield, making it industrially preferable. Aldol routes, while efficient, require stringent pH control. Transition-metal catalysis remains exploratory but holds promise for asymmetric synthesis.

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